![molecular formula C₃₂H₃₈N₈O₄ B1142545 (Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate CAS No. 1580491-16-2](/img/structure/B1142545.png)
(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate
Vue d'ensemble
Description
Desethyl Dabigatran Etexilate Carboxamide is an impurity of Dabigatran which is a nonpeptide, direct thrombin inhibitor.
Applications De Recherche Scientifique
Pharmacokinetics and Drug-Drug Interaction Studies
The compound has been used in studies to assess the relative contribution of CYP3A- and P-gp-mediated pathways to the overall disposition and drug-drug interaction of dabigatran etexilate . The studies used a comprehensive mechanistic physiological-based pharmacokinetic model and found that the intestinal CYP3A-mediated oxidation of BIBR0951, an intermediate metabolite of dabigatran etexilate, was a key contributing factor to an observed difference in the drug-drug interaction magnitude .
Anticoagulant Efficacy Studies
Desethyl Dabigatran Etexilate Carboxamide has been used in studies to demonstrate significant dose- and time-dependent anticoagulant efficacy ex vivo after administration of dabigatran to rats and rhesus monkeys .
Mécanisme D'action
Target of Action
Desethyl Dabigatran Etexilate Carboxamide primarily targets thrombin , a key enzyme in the coagulation pathway . Thrombin plays a crucial role in the conversion of fibrinogen to fibrin, which is a critical step in blood clot formation .
Mode of Action
Desethyl Dabigatran Etexilate Carboxamide acts as a competitive and reversible direct thrombin inhibitor . By binding to thrombin, it inhibits the conversion of fibrinogen to fibrin, thereby impairing the clotting process and acting as an anticoagulant . In addition to a direct effect on thrombin activity, it has also been shown to inhibit platelet aggregation, another step in the coagulation pathway .
Biochemical Pathways
The compound affects the coagulation pathway by directly inhibiting thrombin . This action disrupts the conversion of fibrinogen to fibrin, a key step in blood clot formation. The inhibition of platelet aggregation further contributes to its anticoagulant effect .
Pharmacokinetics
Desethyl Dabigatran Etexilate Carboxamide is a prodrug that is hydrolyzed to the active form, dabigatran, by intestinal and hepatic carboxylesterases . The pharmacokinetic profile of the compound is predictable, allowing for a fixed-dose regimen without the need for coagulation monitoring . Peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .
Result of Action
The molecular and cellular effects of Desethyl Dabigatran Etexilate Carboxamide’s action primarily involve the inhibition of thrombin and the subsequent disruption of the coagulation pathway . This results in an anticoagulant effect, reducing the risk of venous thromboembolic events or stroke .
Action Environment
Environmental factors such as the presence of other drugs can influence the compound’s action, efficacy, and stability. For instance, the compound has a low potential for drug-drug interactions . .
Propriétés
IUPAC Name |
hexyl N-[amino-[4-[[5-[(3-amino-3-oxopropyl)-pyridin-2-ylcarbamoyl]-1-methylbenzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N8O4/c1-3-4-5-8-19-44-32(43)38-30(34)22-10-13-24(14-11-22)36-21-29-37-25-20-23(12-15-26(25)39(29)2)31(42)40(18-16-27(33)41)28-9-6-7-17-35-28/h6-7,9-15,17,20,36H,3-5,8,16,18-19,21H2,1-2H3,(H2,33,41)(H2,34,38,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTDTILRFNZOGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)N)C4=CC=CC=N4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desethyl Dabigatran Etexilate Carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.